molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B094768
CAS No.: 17557-76-5
M. Wt: 272.26 g/mol
InChI Key: MKHDOBRSMHTMOK-UHFFFAOYSA-N
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Description

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H12N2O4. It is a derivative of biphenyl, featuring amino groups at the 4 and 4’ positions and carboxylic acid groups at the 2 and 2’ positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Ullmann coupling reaction. This reaction is catalyzed by copper and involves the coupling of 2-nitrobenzoic acid with 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid . The reaction conditions include the use of organic solvents and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound often involves the same Ullmann coupling reaction but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino acids .

Scientific Research Applications

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of amino and carboxylic acid groups at the 4,4’ and 2,2’ positions, respectively, allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDOBRSMHTMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Reactant of Route 5
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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Reactant of Route 6
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Customer
Q & A

Q1: How does 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid contribute to the formation of the 2D luminescent complex?

A1: this compound acts as an organic linker in the formation of the 2D luminescent complex. [] It coordinates to zinc ions through its carboxylic acid groups, creating a repeating framework structure. This framework serves as a scaffold for the luminescent properties inherited from the incorporated HLC-NH2 ligand.

Q2: What is significant about the observed time-dependent luminescence conversion in HLC-NH2-TPE?

A2: The time-dependent luminescence conversion of HLC-NH2-TPE in a DMF/H2O (v:v/1:9) mixture suggests a dynamic structural change within the material. [] This could be due to solvent interactions influencing the aggregation state of the AIE-active TPE unit over time, leading to altered luminescence. Investigating this phenomenon could provide insights into designing materials with tunable optical properties for applications like sensors or displays.

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